molecular formula C9H19NO B14454931 2-Ethyl-3-methylhexanamide CAS No. 74581-93-4

2-Ethyl-3-methylhexanamide

Cat. No.: B14454931
CAS No.: 74581-93-4
M. Wt: 157.25 g/mol
InChI Key: OZQQAYJSMZGTSG-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylhexanamide is an organic compound with the molecular formula C9H19NO It is a derivative of hexanamide, characterized by the presence of ethyl and methyl substituents on the hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methylhexanamide typically involves the reaction of 2-ethyl-3-methylhexanoic acid with an amine source, such as methylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), which facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-Ethyl-3-methylhexanamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Ethyl-3-methylhexanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexanamide: Lacks the methyl substituent, leading to different chemical and physical properties.

    3-Methylhexanamide: Lacks the ethyl substituent, resulting in variations in reactivity and applications.

    Hexanamide: The parent compound without any substituents, serving as a baseline for comparison.

Uniqueness

2-Ethyl-3-methylhexanamide is unique due to the presence of both ethyl and methyl substituents, which influence its reactivity, solubility, and potential applications. These structural features make it distinct from other similar compounds and contribute to its specific properties and uses.

Properties

CAS No.

74581-93-4

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-ethyl-3-methylhexanamide

InChI

InChI=1S/C9H19NO/c1-4-6-7(3)8(5-2)9(10)11/h7-8H,4-6H2,1-3H3,(H2,10,11)

InChI Key

OZQQAYJSMZGTSG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC)C(=O)N

Origin of Product

United States

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